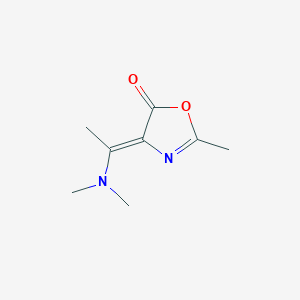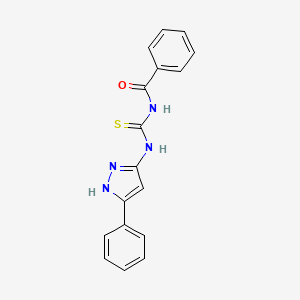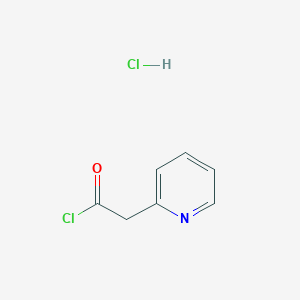
2-(Pyridin-2-yl)acetyl chloride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-2-yl)acetyl chloride hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to an acetyl chloride group, which is further stabilized by a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)acetyl chloride hydrochloride typically involves the chlorination of 2-(Pyridin-2-yl)acetic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the 2-(Pyridin-2-yl)acetic acid with thionyl chloride, resulting in the formation of 2-(Pyridin-2-yl)acetyl chloride. The hydrochloride salt is then obtained by treating the product with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridin-2-yl)acetyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acetyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-(Pyridin-2-yl)acetic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines, to form hydrazones and oximes.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of 2-(Pyridin-2-yl)acetic acid.
Hydrochloric Acid (HCl): Used to form the hydrochloride salt.
Nucleophiles: Such as amines and alcohols, used in substitution reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Hydrazones and Oximes: Formed by condensation reactions with hydrazines and hydroxylamines.
Aplicaciones Científicas De Investigación
2-(Pyridin-2-yl)acetyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the modification of biomolecules and the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Pyridin-2-yl)acetyl chloride hydrochloride is primarily based on its reactivity as an acylating agent. The acetyl chloride group can react with nucleophiles, leading to the formation of various derivatives. In biological systems, the compound can modify proteins and other biomolecules by acylation, potentially altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)acetic acid: The precursor to 2-(Pyridin-2-yl)acetyl chloride hydrochloride.
2-(Pyridin-2-yl)acetyl bromide: A similar compound with a bromide instead of a chloride.
2-(Pyridin-2-yl)acetyl fluoride: A similar compound with a fluoride instead of a chloride.
Uniqueness
This compound is unique due to its high reactivity and versatility in forming various derivatives. Its ability to act as an acylating agent makes it valuable in organic synthesis and medicinal chemistry. The presence of the pyridine ring also imparts additional chemical properties, making it a useful building block in the synthesis of complex molecules.
Propiedades
Fórmula molecular |
C7H7Cl2NO |
|---|---|
Peso molecular |
192.04 g/mol |
Nombre IUPAC |
2-pyridin-2-ylacetyl chloride;hydrochloride |
InChI |
InChI=1S/C7H6ClNO.ClH/c8-7(10)5-6-3-1-2-4-9-6;/h1-4H,5H2;1H |
Clave InChI |
GEOBPEPLXSKZCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CC(=O)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12898342.png)

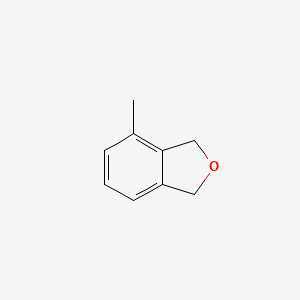
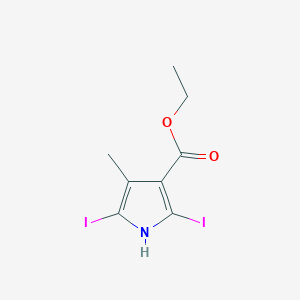
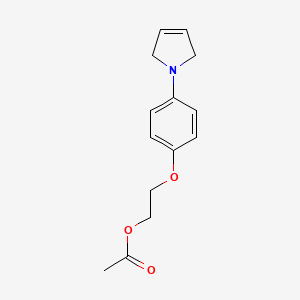
![5-Oxazolol, 4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)-](/img/structure/B12898372.png)
![1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898382.png)
![Furo[3,4-d]pyrrolo[2,1-b]oxazole](/img/structure/B12898386.png)
![2-Cyclohexyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B12898387.png)


![[(2R,3R,5S)-2-(6-benzamidopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12898405.png)
